molecular formula C14H16ClNO4S B2593526 2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2309798-92-1

2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2593526
CAS No.: 2309798-92-1
M. Wt: 329.8
InChI Key: QXDHKHLNGLNMIJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2-chlorophenyl group, a hydroxyethyl chain, and a 2,5-dimethylfuran-3-yl substituent. Its molecular formula is C₁₄H₁₅ClNO₄S (inferred from , adjusted for the chloro substituent).

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-9-7-11(10(2)20-9)13(17)8-16-21(18,19)14-6-4-3-5-12(14)15/h3-7,13,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDHKHLNGLNMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzenesulfonyl chloride and 2,5-dimethylfuran.

    Formation of Intermediate: The reaction between 2-chlorobenzenesulfonyl chloride and 2,5-dimethylfuran in the presence of a base (e.g., triethylamine) leads to the formation of an intermediate compound.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. Continuous flow processes and automated systems are often employed to streamline the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Gaps

  • Chlorsulfuron has well-documented herbicidal efficacy at low application rates (1–40 g/ha) due to its ALS inhibition .

Biological Activity

2-chloro-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a benzenesulfonamide group and a hydroxylated furan derivative, which may contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C15H18ClN1O3SC_{15}H_{18}ClN_{1}O_{3}S with a molecular weight of approximately 343.8 g/mol. The presence of the chlorine atom and the sulfonamide group are critical for its biological function.

PropertyValue
Molecular FormulaC15H18ClN1O3S
Molecular Weight343.8 g/mol
StructureChemical Structure

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group may facilitate binding to target proteins, modulating their activity and influencing various biochemical pathways, including those related to oxidative stress and inflammation.

Biological Activity Studies

Recent studies have explored the compound's potential as an inhibitor of various enzymes and its implications in therapeutic applications:

  • Enzyme Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro assays indicated significant inhibitory activity with an IC50 value that suggests effective dosage levels for therapeutic use.
  • Antimicrobial Properties : Preliminary screening has indicated that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Inflammation-related assays have demonstrated that the compound can reduce pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological efficacy of the compound:

  • Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various benzenesulfonamides, including this compound. Results indicated a marked reduction in neuronal cell death in models of oxidative stress.
  • Antibacterial Activity Assessment : A comprehensive study assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at concentrations lower than those used by conventional antibiotics, suggesting a favorable therapeutic index.

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